The synthesis of Niraparib involves several key steps, with a notable method being the catalytic hydrogenation of halogenated 1-benzyl-3-(4-nitrophenyl)pyridinium to produce 4-(piperidyl-3-yl)aniline. This process utilizes palladium on carbon (Pd/C) as a catalyst, allowing for high yields and safety in production .
The synthesis of Niraparib involves several chemical transformations:
The reaction pathways are optimized for yield and efficiency, focusing on minimizing by-products .
Niraparib exerts its therapeutic effects by inhibiting PARP enzymes involved in DNA repair processes. By blocking these enzymes, Niraparib prevents cancer cells from repairing their DNA after damage caused by chemotherapy or radiation therapy. This leads to increased cytotoxicity in tumor cells, particularly those with pre-existing deficiencies in homologous recombination repair pathways (e.g., BRCA mutations) .
The mechanism can be summarized as follows:
These properties are critical for formulation development and storage conditions for clinical use.
Niraparib is primarily used in oncology for:
Research continues into expanding its applications based on genetic markers such as BRCA mutations, indicating potential uses in personalized medicine strategies.
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0
CAS No.: 1482467-37-7
CAS No.: 1173022-22-4